molecular formula C8H7N3O4S B12915112 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one CAS No. 5407-75-0

3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one

Cat. No.: B12915112
CAS No.: 5407-75-0
M. Wt: 241.23 g/mol
InChI Key: DBSBTACIBFIPGL-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one is a synthetic heterocyclic compound designed for antimicrobial research, integrating a thiazolidinone core with a 5-nitrofuran moiety. This molecular hybrid is of significant interest in investigative microbiology for its potential activity against Gram-positive bacteria. Researchers are exploring such chimeric structures to overcome multi-drug resistance in pathogens, as the 5-nitrofuran group is a known pharmacophore in several established antibacterial agents . Its proposed mechanism of action, shared with other nitrofuran derivatives, involves enzymatic reduction of the nitro group by bacterial nitroreductases within the cell, leading to the generation of reactive intermediates that cause irreversible damage to critical bacterial macromolecules, including DNA and proteins . The thiazolidinone ring system is a privileged scaffold in medicinal chemistry, noted for its diverse biological properties and its ability to inhibit bacterial enzymes like MurB, a key player in peptidoglycan biosynthesis . This makes the compound a valuable tool for researchers studying novel pathways to disrupt bacterial cell wall synthesis. Furthermore, the integration of the nitrofuran and thiazolidinone pharmacophores aligns with contemporary strategies in anti-infective discovery aimed at creating hybrid molecules with dual mechanisms to combat resistant organisms such as Staphylococcus aureus and Helicobacter pylori . This product is intended for laboratory research applications only and is not classified or approved for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

5407-75-0

Molecular Formula

C8H7N3O4S

Molecular Weight

241.23 g/mol

IUPAC Name

3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-thiazolidin-2-one

InChI

InChI=1S/C8H7N3O4S/c12-8-10(3-4-16-8)9-5-6-1-2-7(15-6)11(13)14/h1-2,5H,3-4H2/b9-5+

InChI Key

DBSBTACIBFIPGL-WEVVVXLNSA-N

Isomeric SMILES

C1CSC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CSC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one typically involves the reaction of 5-nitrofuran-2-carbaldehyde with thiazolidin-2-one in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(((5-Nitrofuran-2-yl)methylene)amino)thiazolidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

One of the most significant applications of 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one is its antimicrobial activity . Research indicates that this compound exhibits notable effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Demonstrates activity against Helicobacter pylori, a major cause of gastric ulcers.

The mechanism of action is believed to involve the binding of the compound to bacterial DNA, leading to cross-linking and subsequent mutations that result in cell death .

Drug Development Potential

The compound's structure allows it to be a promising candidate for the development of new antibiotics. Given the rising resistance of bacteria to existing antibiotics, compounds like this compound are essential for addressing this global health challenge.

Case Studies in Drug Development

Several studies have highlighted the synthesis and evaluation of derivatives of this compound:

  • Synthesis of Analogues : Researchers have synthesized various analogues to enhance antibacterial efficacy and reduce toxicity. For instance, modifications to the thiazolidinone ring have been explored to improve pharmacokinetic properties while maintaining antimicrobial activity .
  • In vitro Testing : In vitro assays have demonstrated that some derivatives possess superior activity compared to standard antibiotics against resistant strains .

Chemical Reactions and Modifications

The compound is also noteworthy for its reactivity in various chemical transformations:

  • Oxidation and Reduction : It can undergo oxidation reactions to form oxides or reduction reactions that convert nitro groups into amino groups.
  • Substitution Reactions : Nucleophilic substitution reactions can occur at the nitro group, allowing for further functionalization and development of new derivatives with enhanced biological activities.

Pharmacological Significance

Beyond its antimicrobial properties, this compound has been investigated for other pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, warranting further investigation into its efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .

Summary Table of Applications

ApplicationDetails
Antimicrobial ActivityEffective against MRSA and H. pylori
Drug DevelopmentPotential for new antibiotic formulations
Chemical ReactivityUndergoes oxidation/reduction and substitution reactions
Pharmacological EffectsInvestigated for anticancer and anti-inflammatory properties

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., phenyl, benzyl) improve lipophilicity but may reduce solubility .
  • Linker modifications (e.g., thiadiazole-imino vs. methyleneamino) alter conformational flexibility and hydrogen-bonding capacity .

Antimicrobial and Anticancer Potential

  • This compound: Demonstrates moderate antibacterial activity against E. coli (MIC = 32 µg/mL) due to nitro group-mediated DNA damage .
  • Thiadiazole-imino analogs: Exhibit enhanced activity (MIC = 8–16 µg/mL) attributed to thiadiazole’s ability to disrupt bacterial membrane integrity .
  • 3-Benzyl-2-sulfanylidene derivatives : Show antiproliferative effects against MCF-7 cells (IC₅₀ = 12 µM) via ROS generation .

Carcinogenicity and Mutagenicity

  • Nitro-furyl derivatives with hydrazine moieties: High carcinogenic risk in rodents (e.g., mammary and kidney tumors) .
  • This compound: Limited carcinogenicity data, but structural similarity to carcinogenic hydrazine derivatives (e.g., Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) warrants caution .
  • Morpholinomethyl-substituted analogs: Mutagenic in E. coli assays at 6 mg/L, suggesting nitro-furyl derivatives may require structural optimization to mitigate toxicity .

Regulatory and Industrial Relevance

  • Furazolidone (a related oxazolidinone derivative) is regulated under USP and PMDA standards due to genotoxicity concerns, highlighting the need for rigorous safety profiling of nitro-furyl compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions between nitro-substituted furyl aldehydes and thiazolidinone precursors. For example, using triethylamine (Et₃N) in DMF-H₂O as a solvent system at 80–100°C enhances nucleophilic attack and Schiff base formation . Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields above 80% . Monitoring reaction progress via TLC and optimizing molar ratios (1:1.2 for aldehyde to amine) minimizes side products like unreacted thiazolidinone derivatives .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) confirm the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Look for characteristic peaks at ~1727 cm⁻¹ (C=O stretching of the thiazolidinone ring) and 1545/1351 cm⁻¹ (asymmetric/symmetric NO₂ vibrations) .
  • ¹H NMR : Signals at δ 8.0–8.2 ppm correspond to the nitro-furyl proton, while δ 7.2–7.8 ppm indicates aromatic protons in the thiazole ring .
  • UV-Vis : A strong absorption band near 320–350 nm confirms conjugation between the nitro group and the heterocyclic system .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict reactivity sites for electrophilic/nucleophilic attacks, aiding in rational drug design .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for nitro-heterocyclic derivatives like this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize testing using:

  • In vitro models : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria with positive controls (e.g., ciprofloxacin) .
  • Dose-response curves : IC₅₀ values for anticancer activity (e.g., MTT assay on HeLa cells) .
  • Statistical validation : Use ANOVA with post-hoc tests to compare datasets from independent studies .

Q. What experimental strategies can elucidate the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Hydrolysis studies : Monitor degradation at pH 5–9 and 25–40°C using HPLC to quantify half-life (t₁/₂) .
  • Photolysis : Exclude samples to UV light (254 nm) and analyze by LC-MS for byproducts like nitroso derivatives .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) to assess ecological risks .

Q. How can the mechanism of action against microbial targets be validated experimentally?

  • Methodological Answer :

  • Enzyme inhibition assays : Test binding affinity to bacterial dihydrofolate reductase (DHFR) via fluorescence quenching .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with target proteins (e.g., PDB ID: 1DHF) .
  • Resistance studies : Serial passage experiments with E. coli under sub-MIC concentrations identify mutations linked to resistance .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis .
  • Waste disposal : Neutralize nitro-containing waste with 10% sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.